N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
Description
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic heterocyclic compound featuring a chromen-4-one (coumarin) core substituted at the 8-position with a methyl group and at the 3-position with a 3-methylphenyl moiety. The coumarin scaffold is linked via an amide bond to a thiophene-2-carboxamide group. This structural architecture combines the photophysical properties of coumarins with the electronic versatility of thiophenes, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[8-methyl-3-(3-methylphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-13-6-3-8-15(12-13)18-19(24)16-9-4-7-14(2)20(16)26-22(18)23-21(25)17-10-5-11-27-17/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUHBGQGJKNNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(OC3=C(C=CC=C3C2=O)C)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 3-methylphenylacetic acid with salicylaldehyde under acidic conditions to form 3-(3-methylphenyl)-4H-chromen-4-one.
Introduction of the Thiophene Carboxamide Moiety: The chromenone derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and upregulate antioxidant defense mechanisms.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthesis Optimization : Adapting solvent-free or microwave-assisted methods () could improve the target compound’s yield and purity.
- Bioactivity Screening : Prioritize assays against M. tuberculosis and cancer cell lines, leveraging structural parallels with active derivatives ().
- Crystallography : Employ SHELX or WinGX () to resolve the target compound’s crystal structure and intermolecular interactions.
Biological Activity
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic organic compound with a complex structure that includes a chromenone framework and a thiophene carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in steroidogenesis and other metabolic pathways.
The biological activity of this compound is primarily attributed to its role as an inhibitor of aldosterone synthase and aromatase . These enzymes are crucial in the synthesis of steroid hormones, and their inhibition may have therapeutic implications for conditions such as hypertension and hormone-dependent cancers.
Antioxidant and Anti-inflammatory Properties
Similar compounds have been shown to exhibit antioxidant and anti-inflammatory properties. The chromenone structure is known for its ability to scavenge free radicals, which contributes to its potential use in treating oxidative stress-related diseases.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound demonstrate anticancer properties. For instance, studies on flavonoids have shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways.
Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chromenone with thiophene moiety | Aldosterone synthase inhibitor, antioxidant, anti-inflammatory, anticancer |
| 7-Hydroxyflavone | Flavonoid backbone | Antioxidant, anti-inflammatory |
| Quercetin | Flavonoid with multiple hydroxyl groups | Antioxidant, anticancer |
| Coumarin | Simple coumarin structure | Anticoagulant, antibacterial |
Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits aldosterone synthase and aromatase with IC50 values comparable to established inhibitors. These findings suggest its potential as a therapeutic agent in managing diseases associated with hormonal imbalances.
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between this compound and its biological targets. The presence of specific functional groups enhances binding affinity, which is critical for its inhibitory effects on enzyme activity. The docking simulations indicate strong hydrogen bonding interactions with key residues in the enzyme active sites.
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines reveal that this compound exhibits significant growth inhibition. For example, it was found to reduce the viability of MCF-7 breast cancer cells significantly, indicating its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
